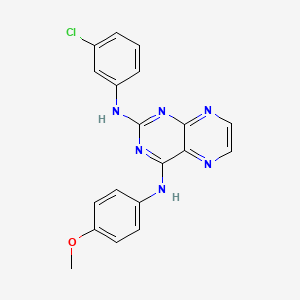

N2-(3-chlorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine

Description

N2-(3-Chlorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine is a pteridine derivative featuring a bicyclic pteridine core substituted with a 3-chlorophenyl group at the N2 position and a 4-methoxyphenyl group at the N4 position. The presence of electron-withdrawing (chloro) and electron-donating (methoxy) groups on the aromatic rings may influence its physicochemical properties, binding affinity, and metabolic stability compared to analogs.

Properties

IUPAC Name |

2-N-(3-chlorophenyl)-4-N-(4-methoxyphenyl)pteridine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN6O/c1-27-15-7-5-13(6-8-15)23-18-16-17(22-10-9-21-16)25-19(26-18)24-14-4-2-3-12(20)11-14/h2-11H,1H3,(H2,22,23,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQYZTMWZRXYROB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NC4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-chlorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pteridine core: This can be achieved through the condensation of appropriate starting materials, such as 2,4-diaminopyrimidine and a suitable aldehyde or ketone, under acidic or basic conditions.

Introduction of the 3-chlorophenyl group: This step involves the substitution of a hydrogen atom on the pteridine core with a 3-chlorophenyl group. This can be done using a chlorinated aromatic compound and a suitable catalyst, such as palladium or copper, under conditions like Suzuki or Heck coupling.

Introduction of the 4-methoxyphenyl group: Similar to the previous step, this involves the substitution of a hydrogen atom on the pteridine core with a 4-methoxyphenyl group. This can be achieved using a methoxylated aromatic compound and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N2-(3-chlorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced pteridine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, such as halogens, nitro groups, or sulfonic acid groups.

Scientific Research Applications

N2-(3-chlorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine has several scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.

Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.

Industry: The compound can be used in the development of materials with specific properties, such as dyes, pigments, or catalysts.

Mechanism of Action

The mechanism of action of N2-(3-chlorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Pteridine Family

(a) N4-(3-Chloro-4-Methylphenyl)-N2-(2-Phenylethyl)Pteridine-2,4-Diamine

- Molecular Formula : C21H19ClN6

- Molecular Weight : 390.875 g/mol

- Key Features: Substitutions: 3-Chloro-4-methylphenyl (N4), 2-phenylethyl (N2). The phenylethyl chain at N2 introduces steric bulk, which may reduce binding pocket accessibility in enzyme targets compared to the simpler 3-chlorophenyl group in the target compound.

(b) N2-(4-Chlorophenyl)-N4-(4-Methoxyphenyl)Pteridine-2,4-Diamine

- Key Features :

- Substitutions: 4-Chlorophenyl (N2), 4-methoxyphenyl (N4).

- The positional isomerism of the chloro group (4- vs. 3-chlorophenyl) significantly impacts electronic distribution and steric interactions. The 4-chloro substitution may lead to stronger π-π stacking in planar binding sites compared to the 3-chloro isomer .

Pyrimidine and Quinazoline Derivatives

(a) N4-(2-Carboxyphenyl)-N2-(Phenyl)Pyrimidine-2,4-Diamine Hydrochloride (3b)

- Molecular Formula : C17H15ClN4O2

- Key Features :

- Carboxyphenyl and phenyl substitutions on a pyrimidine core.

- The carboxylic acid group enhances solubility but may limit blood-brain barrier penetration compared to the methoxy group in the target compound .

- Reported IC50 values for kinase inhibition are higher (lower potency) than pteridine derivatives, suggesting the pteridine core’s fused ring system improves target engagement .

(b) Quinazoline Derivatives (e.g., Compound 9)

- Example : N2-(1-Benzylpiperidin-4-yl)-N4-(3,4-Dimethoxybenzyl)Quinazoline-2,4-Diamine

- Key Features :

Comparative Data Table

*Estimated based on structural similarity.

Key Research Findings

- Substituent Position Matters : The 3-chloro vs. 4-chloro positional isomerism in pteridine derivatives alters electronic properties and binding modes. For example, 4-chloro derivatives may exhibit better stacking in flat enzyme pockets .

- Core Structure Influences Activity : Pteridine derivatives generally show higher kinase inhibition potency than pyrimidines, likely due to increased rigidity and surface area for target interaction .

- Methoxy Groups Enhance Solubility and Binding : The 4-methoxyphenyl group in the target compound balances lipophilicity and solubility, similar to dimethoxybenzyl groups in quinazolines, which improve cholinesterase binding .

Biological Activity

N2-(3-chlorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine is a synthetic compound belonging to the pteridine class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on available research findings.

- Molecular Formula : C19H15ClN6

- Molecular Weight : 362.8 g/mol

- IUPAC Name : 2-N-(3-chlorophenyl)-4-N-(4-methoxyphenyl)pteridine-2,4-diamine

- Purity : Typically 95% .

Synthesis Methods

The synthesis of this compound generally involves multi-step organic reactions. The common synthetic route includes:

- Condensation Reaction : A suitable chlorinated aniline reacts with a pteridine precursor.

- Substitution Reactions : Introduction of methoxy and chlorophenyl groups through nucleophilic substitution.

- Purification : The final product is purified using crystallization or chromatography techniques to achieve high yield and purity .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly enzymes involved in critical metabolic pathways. Notably, it has been studied for its potential as an inhibitor of dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis. By inhibiting DHFR, the compound disrupts nucleotide synthesis, leading to reduced cell proliferation .

Antioxidant Properties

Research indicates that pteridine derivatives exhibit significant antioxidant activity. This compound has shown potential as a radical scavenger, which may be beneficial in treating conditions associated with oxidative stress such as cancer and inflammation .

In Vitro Studies

A study conducted on various pteridine derivatives demonstrated that compounds similar to this compound exhibited potent inhibition of lipoxygenase (LOX) enzymes with IC50 values as low as 100 nM. This suggests that the compound could be effective in reducing inflammatory responses .

In Vivo Studies

In animal models, certain pteridine derivatives were tested for their anti-inflammatory effects. For instance, a derivative similar to this compound demonstrated a 41% reduction in inflammation at a dosage of 0.01 mmol/kg in a rat model of colitis .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N2,N4-bis(4-methoxyphenyl)pteridine-2,4-diamine | Contains two methoxy groups | Enhanced hydrophobic interactions; potential for higher activity |

| 5-Fluoro-N2-(3,4,5-trimethoxyphenyl)-pyrimidine-2,4-diamine | Fluorinated derivative | Improved metabolic stability |

| N6-(3-pyridyl)-N2,N4-bis(phenyl)pyrimidine-2,4-diamine | Incorporates pyridyl group | Different pharmacological profiles due to nitrogen presence |

The comparative analysis indicates that modifications in the substituent groups can significantly influence the biological activity and pharmacological profiles of pteridine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.